H-Met-Glu-His-Phe-Arg-Trp-OH
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Overview
Description
The compound H-Met-Glu-His-Phe-Arg-Trp-OH is a peptide consisting of the amino acids methionine, glutamic acid, histidine, phenylalanine, arginine, and tryptophan. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Met-Glu-His-Phe-Arg-Trp-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, facilitated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Met-Glu-His-Phe-Arg-Trp-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification reagents like N-ethylmaleimide.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry
Peptides like H-Met-Glu-His-Phe-Arg-Trp-OH are used in structure-activity relationship (SAR) studies to understand the relationship between the chemical structure of a molecule and its biological activity.
Biology
In biology, these peptides are studied for their roles in cell signaling, enzyme inhibition, and receptor binding . They can serve as models to study protein-protein interactions and the effects of post-translational modifications.
Medicine
Medically, peptides are explored for their potential as therapeutic agents . They can act as hormones, enzyme inhibitors, or antimicrobial agents. For example, α-melanocyte stimulating hormone (α-MSH), which includes a similar sequence, is known for its role in pigmentation and anti-inflammatory effects .
Industry
Industrially, peptides are used in cosmetics, food production, and as research tools . They can enhance the stability and activity of enzymes used in various industrial processes.
Mechanism of Action
The mechanism of action of peptides like H-Met-Glu-His-Phe-Arg-Trp-OH involves their interaction with specific molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger a cascade of biochemical events, leading to the desired biological effect. For instance, α-MSH binds to melanocortin receptors, influencing pigmentation and immune responses .
Comparison with Similar Compounds
Similar Compounds
α-MSH (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2): Known for its role in pigmentation and anti-inflammatory effects.
ACTH (Adrenocorticotropic hormone): Shares a similar sequence and is involved in stimulating the production of cortisol.
Uniqueness
H-Met-Glu-His-Phe-Arg-Trp-OH is unique due to its specific sequence, which determines its distinct biological activity and potential therapeutic applications. Its combination of amino acids allows it to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C42H56N12O9S |
---|---|
Molecular Weight |
905.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H56N12O9S/c1-64-17-15-28(43)36(57)50-31(13-14-35(55)56)38(59)53-33(20-26-22-46-23-49-26)40(61)52-32(18-24-8-3-2-4-9-24)39(60)51-30(12-7-16-47-42(44)45)37(58)54-34(41(62)63)19-25-21-48-29-11-6-5-10-27(25)29/h2-6,8-11,21-23,28,30-34,48H,7,12-20,43H2,1H3,(H,46,49)(H,50,57)(H,51,60)(H,52,61)(H,53,59)(H,54,58)(H,55,56)(H,62,63)(H4,44,45,47)/t28-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
CLUQWSRYSHBBDD-TZEHAJJTSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
Origin of Product |
United States |
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